molecular formula C23H29N3O7S2 B2548428 6-ethyl 3-methyl 2-(4-(N,N-diethylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate CAS No. 449770-44-9

6-ethyl 3-methyl 2-(4-(N,N-diethylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate

Cat. No. B2548428
CAS RN: 449770-44-9
M. Wt: 523.62
InChI Key: CQYFMBAIXGJPOK-UHFFFAOYSA-N
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Description

The compound of interest, "6-ethyl 3-methyl 2-(4-(N,N-diethylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate," is not directly mentioned in the provided papers. However, similar compounds with dihydrothieno[2,3-c]pyridine cores have been synthesized and characterized, which can provide insights into the potential properties and reactivity of the compound .

Synthesis Analysis

The synthesis of related dihydrothieno[2,3-c]pyridine derivatives typically involves the reaction of starting materials such as 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur, followed by coupling with aromatic aldehydes to afford Schiff base compounds . These methods could potentially be adapted for the synthesis of the compound of interest by incorporating the appropriate diethylsulfamoyl and benzamido substituents.

Molecular Structure Analysis

X-ray crystallographic analysis has been used to characterize the molecular and crystal structure of similar compounds. For instance, compound 2a, a dihydrothieno[2,3-c]pyridine derivative, crystallizes in the monoclinic space group P21/c and is stabilized by intramolecular hydrogen bonds . These findings suggest that the compound of interest may also exhibit intramolecular hydrogen bonding, contributing to its stability.

Chemical Reactions Analysis

The provided papers do not detail specific chemical reactions for the exact compound . However, the reactivity of dihydrothieno[2,3-c]pyridine derivatives can be inferred from related compounds. For example, reactions involving recyclization of ethyl 1-alkyl-5-benzoyl-6-methylsulfanyl-2-oxo-1,2-dihydropyridine-3-carboxylates with nitrogen-containing binucleophiles have been reported . Such reactions could potentially be relevant to the compound of interest, considering its structural similarities.

Physical and Chemical Properties Analysis

The physical and chemical properties of dihydrothieno[2,3-c]pyridine derivatives are influenced by their molecular structure. For example, the planarity of the thieno[2,3-b]pyridine moiety and the presence of intramolecular hydrogen bonds can affect the compound's melting point, solubility, and crystal packing . The presence of substituents such as diethylsulfamoyl and benzamido groups in the compound of interest would likely impact its physical properties, such as solubility in organic solvents and its ability to form supramolecular aggregates through hydrogen bonding.

properties

IUPAC Name

6-O-ethyl 3-O-methyl 2-[[4-(diethylsulfamoyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O7S2/c1-5-26(6-2)35(30,31)16-10-8-15(9-11-16)20(27)24-21-19(22(28)32-4)17-12-13-25(14-18(17)34-21)23(29)33-7-3/h8-11H,5-7,12-14H2,1-4H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQYFMBAIXGJPOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)OCC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-ethyl 3-methyl 2-(4-(N,N-diethylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate

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